The synthesis of lysine-specific demethylase 1 inhibitor 24 involves several key steps that typically include the formation of specific chemical scaffolds known to interact effectively with the target enzyme. The synthesis often begins with the preparation of a common intermediate, which is then subjected to various chemical reactions such as condensation and deprotection steps to yield the final product. For instance, one approach involves using N-(2-nitrobenzenesulfonyl) derivatives as starting materials, which are then reacted with chromophores via nucleophilic substitution reactions .
The technical details of the synthesis process may include:
Lysine-specific demethylase 1 inhibitor 24 exhibits a distinct molecular structure characterized by specific functional groups that facilitate its interaction with lysine-specific demethylase 1. The structural analysis reveals that it likely contains a core scaffold derived from known inhibitors, modified with substituents that enhance binding affinity and selectivity.
Key data points regarding its molecular structure include:
The mechanism of action for lysine-specific demethylase 1 inhibitor 24 involves several chemical reactions that facilitate its inhibitory effect on lysine-specific demethylase 1. The primary reaction pathway includes:
These reactions collectively contribute to the compound's ability to modulate gene expression by altering histone methylation patterns .
Lysine-specific demethylase 1 inhibitor 24 operates through a well-defined mechanism that primarily involves the inhibition of lysine-specific demethylase 1's enzymatic activity. The process can be summarized as follows:
The efficacy of this compound in inhibiting lysine-specific demethylase 1 has been demonstrated in various studies focusing on cancer cell lines and animal models .
Lysine-specific demethylase 1 inhibitor 24 possesses several notable physical and chemical properties:
Analytical techniques such as differential scanning calorimetry and thermogravimetric analysis may be employed to assess these properties further .
Lysine-specific demethylase 1 inhibitor 24 has significant potential applications in scientific research and therapeutic contexts:
Lysine-specific demethylase 1 (LSD1/KDM1A), discovered in 2004, is a flavin adenine dinucleotide (FAD)-dependent epigenetic eraser enzyme that catalyzes the removal of methyl groups from mono- and dimethylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2). This activity positions LSD1 as a master regulator of gene expression, where H3K4 demethylation represses transcription and H3K9 demethylation activates it [2] . Structurally, LSD1 comprises 852 amino acids organized into three domains:
The catalytic mechanism involves FAD-dependent oxidation of the methylated lysine ε-amine, generating an iminium intermediate that hydrolyzes to release formaldehyde and yield the demethylated lysine [6]. LSD1’s substrate specificity is modulated by its binding partners; for example, interaction with androgen receptor switches its activity toward H3K9me2, promoting oncogene activation [7].
Domain | Structural Features | Biological Functions |
---|---|---|
SWIRM | 6 α-helical bundles; β-sheets | Protein-protein interactions; chromatin association |
Tower | Antiparallel coiled-coil helices | CoREST binding; nucleosome engagement |
AOL (FAD-binding) | Rossmann fold; conserved FAD pocket | FAD cofactor anchoring; catalytic initiation |
AOL (Substrate) | Hydrophobic cleft; flexible loop | Histone/transcription factor recognition |
Inhibitors like LSD1 inhibitor 24 (LSD1-IN-24) exploit this mechanism by targeting the FAD-binding site. LSD1-IN-24 (IC₅₀ = 0.247 μM) acts as a selective, irreversible inhibitor that forms a covalent adduct with FAD, blocking electron transfer during demethylation [1] [6]. This specificity spares related enzymes like LSD2 (Ki > 8.4 μM for analogs) [3] [6].
LSD1 is overexpressed in diverse cancers, including breast, gastric, and hematological malignancies, where it drives oncogenesis through histone and non-histone substrate demethylation:
Cancer Type | LSD1 Role | Key Molecular Targets | Downstream Effects |
---|---|---|---|
Acute Myeloid Leukemia | Sustains leukemic stem cells | GFI1B, HOXA9 | Blocked differentiation; proliferation |
Breast Cancer | Promotes EMT and metastasis | E-cadherin, Vimentin | Invasion; chemoresistance |
Gastric Cancer | Suppresses PD-L1 expression | H3K4me2 at CD274 locus | Immune evasion |
Prostate Cancer | Coactivates androgen receptor | H3K9me2; AR target genes | Castration resistance |
LSD1 also mediates therapy resistance. In estrogen receptor-positive (ER+) breast cancer, LSD1 stabilizes ERα by demethylating K108, conferring tamoxifen resistance [7]. Computational studies confirm LSD1’s synergy with HDACs in maintaining repressive chromatin states, highlighting its role as an epigenetic "scaffold" [5] [7].
The LSD1 inhibitor landscape includes covalent irreversible inhibitors (targeting FAD) and non-covalent agents, with nine candidates in clinical trials as of 2025 [6]:
LSD1 inhibitor 24 (LSD1-IN-24) exemplifies a covalent inhibitor optimized for selectivity. Key pharmacological properties include:
Compound | Type | Key Features | Clinical Stage | Cancer Targets |
---|---|---|---|---|
LSD1-IN-24 | Covalent | IC₅₀ = 0.247 μM; PD-L1 downregulation | Preclinical | Gastric, solid tumors |
Iadademstat (ORY-1001) | Covalent (TCP) | GFI1B disruption; differentiation induction | Phase II | AML, SCLC |
TAK-418 | Covalent (Grob) | N-formyl-FAD formation; minimal scaffold disruption | Phase I | Neurodevelopmental disorders |
SP-2577 | Non-covalent | Ewing sarcoma FDA approval | Phase II | Sarcomas |
LSD1-IN-24’s advantage lies in its dual epigenetic-immunomodulatory action, distinguishing it from earlier pure catalytic inhibitors. Virtual screening and molecular docking reveal its optimal fit within the AOL domain, forming hydrogen bonds with Thr624 and Ser289 while engaging hydrophobic residues (Val317, Ala814) [1] [5]. This precision positions LSD1-IN-24 as a template for next-generation dual-mechanism inhibitors.
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: